methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate is a sulfonamide-derived compound characterized by a benzoate ester core linked to a sulfamoyl group. The sulfamoyl moiety is substituted with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain, introducing both hydrophilic (hydroxy group) and lipophilic (4-methoxyphenyl and methyl groups) properties.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-19(22,12-14-4-8-16(25-2)9-5-14)13-20-27(23,24)17-10-6-15(7-11-17)18(21)26-3/h4-11,20,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVJZPAZPSSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzoate core with a sulfamoyl group and a methoxy-substituted phenyl ring, which may contribute to its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₅S |
| Molecular Weight | 350.42 g/mol |
| Functional Groups | Sulfamoyl, Methoxy, Hydroxy |
| Solubility | Soluble in organic solvents; limited in water |
Antiproliferative Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfamoyl benzoates have been shown to inhibit the growth of cancer cells through mechanisms involving the inhibition of carbonic anhydrase (CA) isozymes, which are overexpressed in tumors .
Case Study: Antiproliferative Effects
A study focusing on methyl sulfamoyl benzoates demonstrated that modifications to the substituents on the benzenesulfonamide ring can enhance selectivity and potency against specific cancer cell lines. For example, compounds with a primary sulfonamide group showed promising results against CAIX, a marker for tumor aggressiveness .
Antioxidant Activity
Additionally, compounds similar to this compound have shown antioxidant properties. The presence of hydroxyl and methoxy groups is believed to contribute to their ability to scavenge free radicals and reduce oxidative stress .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 4-hydroxybenzoate | 10.5 | Free radical scavenging |
| Methyl 4-sulfamoylbenzoate | 8.7 | Inhibition of lipid peroxidation |
| Methyl 4-(N-sulfamoyl) | 12.3 | Reducing oxidative stress |
Antibacterial Activity
The compound’s structural features suggest potential antibacterial properties as well. Compounds with similar methoxy and hydroxyl substitutions have demonstrated activity against Gram-positive bacteria such as Enterococcus faecalis with minimal inhibitory concentrations (MIC) reported at low micromolar levels .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase : Targeting CAIX may disrupt tumor pH regulation and promote apoptosis in cancer cells.
- Antioxidant Mechanisms : The compound may protect cells from oxidative damage by scavenging reactive oxygen species (ROS).
- Antibacterial Effects : The structural motifs may interfere with bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several sulfonamide and benzamide derivatives reported in recent literature. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound features a benzoate ester backbone, unlike the benzamide core in compounds 3a–g and LMM5/LMM11. This distinction may influence metabolic stability, as ester groups are prone to hydrolysis compared to amides.
Biological Activity: LMM5 and LMM11 demonstrate antifungal activity against Candida albicans via thioredoxin reductase inhibition, attributed to their 1,3,4-oxadiazole rings and sulfamoyl groups .
Synthesis and Availability :
- Compounds 3a–g were synthesized via conventional methods using an oxazolone intermediate, highlighting the versatility of acetic acid-sodium acetate media for sulfonamide derivatization . In contrast, LMM5 and LMM11 were commercially sourced, indicating their established pharmacological relevance . The target compound’s synthesis remains undocumented in the provided evidence.
Implications for Research and Development
- Pharmacological Potential: The hydroxy and 4-methoxyphenyl groups in the target compound may improve solubility and membrane permeability compared to purely lipophilic analogs like LMM11. However, the lack of oxadiazole or benzamide motifs could limit its antifungal efficacy .
- Synthetic Feasibility : The methods described for compounds 3a–g (e.g., oxazolone intermediates) could be adapted for the target compound’s synthesis, though esterification steps would require optimization .
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diol
4-Methoxyphenylacetone undergoes nucleophilic addition with methylmagnesium bromide to form a tertiary alcohol.
Reaction Conditions :
- Substrate : 4-Methoxyphenylacetone (5.0 g, 28 mmol)
- Reagent : CH₃MgBr (3.0 equiv, THF)
- Temperature : 0°C to room temperature
- Workup : Quenching with NH₄Cl, extraction with ethyl acetate
Yield : 82% (crude)
Characterization :
- IR : 3400 cm⁻¹ (O-H stretch), 1610 cm⁻¹ (C=C aromatic)
Conversion to the Primary Amine
The diol is converted to the amine via a Gabriel synthesis or reductive amination.
Gabriel Synthesis Protocol :
- Substrate : 3-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (3.5 g, 15 mmol)
- Reagents : Phthalimide (1.2 equiv), PPh₃ (1.5 equiv), CBr₄ (1.5 equiv) in THF
- Workup : Hydrazinolysis (NH₂NH₂, ethanol)
Yield : 68%
Characterization :
- ¹H NMR (CDCl₃) : δ 1.42 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.01 (m, 2H, CH₂NH₂)
Coupling the Sulfamoyl Benzoate and Amine Side Chain
The final step involves forming the sulfamoyl linkage between the benzoate ester and the amine. A sulfamoyl fluoride intermediate facilitates this coupling.
Synthesis of Methyl 4-Sulfamoyl Fluoride Benzoate
Methyl 4-sulfamoylbenzoate is treated with SO₂F₂ gas in dichloromethane to generate the sulfamoyl fluoride.
Reaction Conditions :
- Substrate : Methyl 4-sulfamoylbenzoate (2.0 g, 9.3 mmol)
- Reagent : SO₂F₂ (2.5 equiv)
- Solvent : DCM (anhydrous)
- Temperature : 0°C to room temperature
- Duration : 3 hours
Yield : 89%
Characterization :
Amine Coupling
The sulfamoyl fluoride reacts with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine in acetonitrile with pyridine as a base.
Reaction Conditions :
- Substrate : Sulfamoyl fluoride (1.0 equiv), amine (1.05 equiv)
- Base : Pyridine (1.1 equiv)
- Solvent : Acetonitrile
- Temperature : 50°C
- Duration : 5 hours
Yield : 85%
Characterization :
- ¹H NMR (DMSO-d₆) : δ 1.38 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.12 (m, 2H, CH₂N), 7.45 (d, 2H, Ar), 8.10 (d, 2H, Ar)
- HRMS : m/z 394.12 [M+H]
Alternative Synthetic Routes
Direct Sulfamoylation of Preformed Amines
A one-pot method avoids isolating intermediates by reacting 4-sulfamoylbenzoic acid with the amine side chain in the presence of EDCI/HOBt.
Reaction Conditions :
- Substrate : 4-Sulfamoylbenzoic acid (1.0 equiv), amine (1.2 equiv)
- Coupling Agents : EDCI (1.5 equiv), HOBt (1.5 equiv)
- Solvent : DMF
- Temperature : Room temperature
- Duration : 12 hours
Yield : 76%
Limitations : Lower yield due to competing side reactions.
Optimization and Challenges
- Steric Hindrance : The tertiary alcohol and methyl group in the side chain necessitate prolonged reaction times for sulfamoylation.
- Purification : Bulb-to-bulb distillation or preparative HPLC is required to achieve >99% purity.
- Scale-Up : The sulfamoyl fluoride route is preferred for industrial applications due to reproducibility.
Q & A
Q. What are the optimal synthetic routes for methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfamoylation, esterification, and protection/deprojection strategies. For example:
- Step 1 : Condensation of 4-methoxyphenylacetone with hydroxylamine to form the hydroxypropyl intermediate.
- Step 2 : Sulfamoylation using 4-(chlorosulfonyl)benzoic acid methyl ester under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Critical factors include temperature control (to avoid side reactions), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging). Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sulfamoyl and ester functional groups (e.g., sulfonamide protons at δ 7.8–8.2 ppm; methoxy signals at δ 3.8–4.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O stretches) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 464.15) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers design experiments to study the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Experimental Design :
- Phase 1 (Lab-scale) : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. Monitor degradation via LC-MS/MS and quantify metabolites .
- Phase 2 (Field Studies) : Soil/water partitioning studies using radiolabeled compound (¹⁴C) to track abiotic/biotic transformations .
- Data Analysis : Apply kinetic models (e.g., first-order decay) and QSAR to predict environmental persistence .
Q. What experimental strategies can elucidate the compound's mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Enzymatic inhibition studies (e.g., cyclooxygenase-2 or sulfotransferase targets) with IC₅₀ determination .
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., sulfamoyl group binding to catalytic residues) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track subcellular localization .
Q. How should conflicting data on the compound's reactivity under varying pH conditions be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
